2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Overview
Description
“2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a unique chemical compound with the empirical formula C11H11N2Br1 . It has a molecular weight of 251.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not clearly recognized . More research is needed to understand the chemical reactions of this compound.Scientific Research Applications
Synthesis and Catalytic Applications
The synthesis and structural characterization of nickel(II) complexes using pyrazolylpyridines, closely related to 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine, demonstrate their potential in catalysis, specifically in ethylene oligomerization reactions. The metal complexes formed exhibit significant activity in producing mainly butenes, indicating the utility of such compounds in industrial catalytic processes (Nyamato et al., 2016).
Ligand Design for Metal Complexes
Research into ruthenium(III) complexes incorporating pyrazolylpyridine ligands, akin to the target compound, showcases their synthesis and the kinetics of substitution reactions with thiourea. These complexes, though displaying minimal cytotoxic activity, highlight the versatility of such ligands in designing metal complexes with potential applications in medicinal chemistry and materials science (Omondi et al., 2018).
Advanced Material Synthesis
The development of chromium(III) complexes using terdentate ligands derived from bromomethylpyridine components underlines the role of these compounds in creating materials with specific ethylene polymerization behavior. This research opens avenues for exploring the synthesis of polymeric materials with tailored properties for various industrial applications (Hurtado et al., 2009).
Photoinduced Tautomerization Studies
Investigations into the photoinduced tautomerization in pyrazolylpyridines, closely related molecules, reveal intricate details about the excited-state dynamics of these compounds. Such studies are crucial for understanding the photophysical and photochemical properties of potential materials for optoelectronic applications (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It is known that pyrrole compounds, which this compound is a derivative of, have various biological activities such as antibacterial, antihypertensive, and antitubercular activities .
Biochemical Pathways
It is known that pyrrole compounds participate as a subunit of chlorophyll in plant cells and hemin and vitamin b12 in animal cells .
Future Directions
Properties
IUPAC Name |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQCMMJOMDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573519 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198209-31-3 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.